반응 조건

1.1 Reagents: Calcium chloride Solvents: Dichloromethane ; 10 min, 25 °C

참조

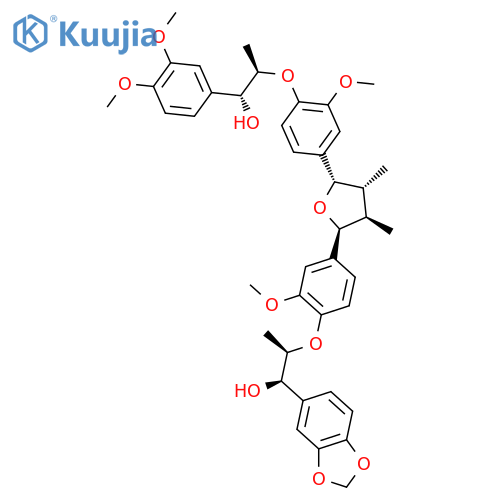

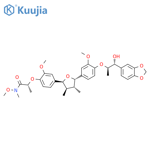

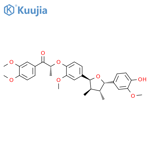

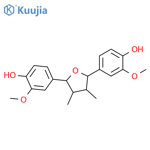

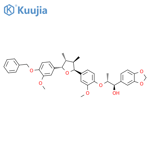

Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B

Kim, Hyoungsu; et al ,

Organic Letters ,

2009 ,

11(1) ,

89-92